N-(6-Chloropyridin-2-yl)pivalamide

Beschreibung

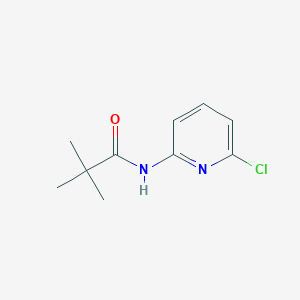

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWKLBCTOUEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522670 | |

| Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-84-9 | |

| Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(6-Chloropyridin-2-yl)pivalamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(6-Chloropyridin-2-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the primary synthetic route, which involves the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. Detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust framework for the preparation and understanding of this key compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process research. Its structure, featuring a chlorinated pyridine ring and a pivalamide moiety, serves as a versatile scaffold for the development of novel bioactive molecules. The synthesis of this compound is a critical step in the exploration of its potential applications. This guide details a reliable and efficient pathway for its preparation, grounded in fundamental principles of organic chemistry.

The core of the synthesis revolves around the formation of an amide bond between 2-amino-6-chloropyridine and pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis. The strategic choice of starting materials, reagents, and reaction conditions is paramount to achieving high yield and purity of the final product.

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection at the amide bond. This suggests that the most logical synthetic approach is the direct acylation of 2-amino-6-chloropyridine with a suitable pivaloylating agent, such as pivaloyl chloride.

An In-depth Technical Guide to N-(6-Chloropyridin-2-yl)pivalamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chloropyridine Scaffold

N-(6-Chloropyridin-2-yl)pivalamide, identified by its Chemical Abstracts Service (CAS) number 86847-84-9 , is a substituted pyridine derivative that has garnered significant interest within the medicinal chemistry community. The chloropyridine motif is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to serve as a versatile scaffold for molecular elaboration. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its emerging applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors from synthetic route optimization to pharmacokinetic profiles. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 86847-84-9 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.68 g/mol | [1] |

| Appearance | Solid (form) | [2] |

| Purity | Typically >95% | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of the pyridine ring attacks the electrophilic carbonyl carbon of the acid chloride.

Starting Materials:

-

2-Amino-6-chloropyridine (CAS: 45644-21-1)[3]

-

Pivaloyl chloride

-

Anhydrous pyridine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add anhydrous pyridine (1.1 equivalents) to the solution. The pyridine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the starting amine.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the pivaloyl chloride.

-

Anhydrous Conditions: Water would react with the acid chloride, reducing the yield of the desired product.

-

Non-nucleophilic Base: Pyridine is used as it is a weak nucleophile and is less likely to compete with the aminopyridine in reacting with the pivaloyl chloride. Stronger, more nucleophilic bases could lead to unwanted side products.

-

Controlled Addition at 0 °C: The acylation reaction is exothermic. Cooling the reaction mixture and adding the acylating agent slowly prevents a rapid temperature increase that could lead to side reactions and degradation of the product.

Applications in Drug Development: A Versatile Intermediate

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the chloro- and pivalamide-protected amino groups allows for selective chemical modifications at different positions of the pyridine ring.

Role as a Scaffold in Kinase Inhibitor Synthesis:

The pyridine core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This compound can serve as a starting point for the synthesis of kinase inhibitors through cross-coupling reactions at the 6-position, followed by deprotection of the pivalamide group to reveal the amine for further functionalization.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile starting material. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of novel therapeutic agents, particularly in the ever-expanding landscape of kinase inhibitor research. As the quest for more selective and potent drugs continues, the utility of such well-characterized building blocks will undoubtedly remain paramount.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(6-Chloropyridin-2-yl)pivalamide

Abstract

N-(6-Chloropyridin-2-yl)pivalamide represents a novel chemical entity with potential biological activity, suggested by its core structural motifs—a chloropyridine ring and a pivalamide group—which are present in numerous bioactive compounds. As of the date of this publication, the mechanism of action for this specific molecule remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive research framework for drug development professionals, researchers, and scientists. It outlines a systematic, multi-phase experimental strategy designed to thoroughly investigate and ultimately define the mechanism of action of this compound. Our approach integrates computational prediction, high-throughput screening, target validation, and pathway analysis to build a robust and validated model of the compound's biological function.

Introduction: The Scientific Imperative

The discovery of novel bioactive molecules is the cornerstone of therapeutic innovation. This compound is a compound of interest due to its structural similarity to classes of molecules with established biological activities, including but not limited to kinase inhibitors and modulators of protein-protein interactions. The 6-chloropyridine moiety is a common feature in pharmacologically active compounds, valued for its ability to form key interactions with biological targets. The pivalamide group, with its bulky tert-butyl substituent, can confer metabolic stability and specific steric interactions.

The absence of published data on this compound necessitates a foundational research plan. This document provides the strategic and tactical framework for such an investigation. It is designed not as a static protocol, but as a dynamic guide, where the results of each phase inform the experimental choices of the next. Our core objective is to move from a compound of unknown function to a well-characterized molecule with a defined biological target and mechanism of action.

Phase I: Structural Analysis and In Silico Target Prediction

The initial phase of our investigation leverages computational tools to generate a preliminary, data-driven hypothesis regarding the potential biological targets of this compound. This in silico approach is cost-effective and rapidly narrows the field of potential targets for subsequent wet-lab validation.

Structural and Physicochemical Profiling

A thorough understanding of the molecule's properties is essential.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₅ClN₂O | Defines elemental composition. |

| Molecular Weight | 226.70 g/mol | Influences diffusion and membrane permeability. |

| logP (Octanol/Water) | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area | ~41 Ų | Influences cell penetration and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 | Potential for specific interactions with target proteins. |

These values are estimations based on standard computational algorithms and require experimental verification.

Target Prediction via Similarity and Docking

We will employ a two-pronged computational strategy:

-

Ligand-Based Similarity Searching: The structure of this compound will be used as a query against databases such as ChEMBL and PubChem. This will identify known bioactive molecules with high structural similarity, and by extension, their known targets. These targets will form our initial list of candidates.

-

Structure-Based Virtual Screening: Where crystal structures are available, we will perform molecular docking studies of this compound against a panel of potential protein targets identified from the similarity search. The docking scores and binding poses will provide insights into the potential binding affinity and interaction modes, further prioritizing targets for experimental validation.

Phase II: Experimental Workflow for Target Identification and Validation

This phase transitions from computational prediction to empirical testing. The workflow is designed to first identify a biological target and then rigorously validate the interaction.

High-Throughput Screening for Target Identification

A broad, unbiased screening approach is critical to identify the primary biological target.

-

Kinase Panel Screening: Given the prevalence of the chloropyridine scaffold in kinase inhibitors, a primary screen against a large panel of human kinases (e.g., the 468-kinase panel at Eurofins) is a logical first step. The compound will be screened at a single high concentration (e.g., 10 µM) to identify initial hits.

-

Phenotypic Screening: The compound will be tested against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) to identify any cytotoxic or anti-proliferative effects. This can provide clues about the pathways being affected.

Protocol: ATP-Competitive Kinase Inhibition Assay

This protocol describes a typical assay format for measuring the inhibition of a putative kinase target.

-

Objective: To determine the IC₅₀ value of this compound against a specific kinase.

-

Materials:

-

Recombinant human kinase.

-

Kinase-specific peptide substrate.

-

ATP (at the Kₘ concentration for the kinase).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. A typical final concentration range would be 100 µM to 1 nM.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the kinase and peptide substrate to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the light output via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Phase III: Target Validation and Pathway Analysis

Once a primary target is identified and confirmed, the focus shifts to validating its engagement in a cellular context and mapping the downstream consequences.

Biophysical Confirmation of Direct Binding

It is crucial to demonstrate that the compound physically interacts with its putative target.

-

Surface Plasmon Resonance (SPR): This technique will be used to measure the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding interaction, confirming a true binding event and its stoichiometry.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that the compound binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Mapping the Downstream Signaling Pathway

If the validated target is a kinase, we will investigate its known signaling pathways.

-

Western Blotting: Cells will be treated with this compound, and lysates will be probed with antibodies against the phosphorylated (active) forms of downstream substrates of the target kinase. A reduction in phosphorylation would confirm the on-target effect of the compound.

-

RNA-Seq: To gain a global view of the compound's effects, RNA sequencing will be performed on treated and untreated cells. This will reveal changes in gene expression profiles, providing a comprehensive signature of the compound's activity and potentially uncovering unexpected off-target effects.

Conclusion and Forward Look

This technical guide outlines a rigorous, phase-gated approach to elucidate the mechanism of action of the novel compound this compound. By systematically progressing from in silico prediction to high-throughput screening, target validation, and pathway analysis, this framework provides a clear path to defining its biological function. The successful execution of this plan will not only characterize a new chemical entity but also potentially uncover a novel therapeutic agent. The key to this endeavor is the iterative application of these techniques, allowing the data to guide the science.

Spectroscopic Characterization of N-(6-Chloropyridin-2-yl)pivalamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(6-Chloropyridin-2-yl)pivalamide. In the absence of publicly available experimental spectra, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each section includes a detailed interpretation of the predicted spectra, elucidating the correlation between the spectral features and the molecular structure. Furthermore, this guide offers detailed, field-proven experimental protocols for acquiring and analyzing the spectroscopic data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. The integration of theoretical predictions with practical methodologies aims to provide a robust framework for the unequivocal identification and characterization of this compound.

Introduction

This compound, with the CAS number 86847-84-9, is a chemical compound of interest in various fields of chemical research, potentially including agrochemicals and pharmaceuticals, given the prevalence of the chloropyridine moiety in bioactive molecules[1][2]. The structural elucidation and purity assessment of such compounds are paramount for their development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of organic molecules.

This guide is structured to provide a deep dive into the spectroscopic signature of this compound. By presenting and interpreting predicted spectroscopic data, we aim to offer a valuable reference for scientists working with this compound, enabling them to anticipate spectral features and validate their experimental findings.

Molecular Structure and Key Features

The molecular structure of this compound consists of a 6-chloropyridin-2-amine backbone acylated with a pivaloyl group. This structure presents several key features that are expected to be discernible in its spectroscopic data:

-

Aromatic Pyridine Ring: A substituted pyridine ring with three distinct protons.

-

Amide Linkage: An amide functional group (-C(=O)NH-) connecting the pyridine ring and the pivaloyl group.

-

Tert-Butyl Group: A bulky tert-butyl group characterized by nine equivalent protons.

-

Chloro Substituent: A chlorine atom on the pyridine ring, which will influence the electronic environment and fragmentation patterns in mass spectrometry.

The following diagram illustrates the molecular structure and atom numbering scheme used for the interpretation of the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the tert-butyl protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | NH (Amide) |

| ~7.8 | Triplet | 1H | H4 (Pyridine) |

| ~7.7 | Doublet | 1H | H3 (Pyridine) |

| ~7.0 | Doublet | 1H | H5 (Pyridine) |

| ~1.3 | Singlet | 9H | C(CH ₃)₃ |

Interpretation:

-

The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift (~8.2 ppm) due to its attachment to the electron-withdrawing carbonyl group and the aromatic ring.

-

The aromatic protons on the pyridine ring will exhibit a characteristic splitting pattern. The H4 proton, situated between two other protons, is predicted to be a triplet around 7.8 ppm. The H3 and H5 protons will likely appear as doublets, with their exact chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the amide group.

-

The nine protons of the tert-butyl group are chemically equivalent and are expected to produce a sharp singlet at a significantly upfield position (~1.3 ppm) due to the shielding effect of the sp³-hybridized carbon.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~177 | C =O (Amide) |

| ~151 | C 2 (Pyridine) |

| ~150 | C 6 (Pyridine) |

| ~140 | C 4 (Pyridine) |

| ~118 | C 5 (Pyridine) |

| ~110 | C 3 (Pyridine) |

| ~40 | C (CH₃)₃ |

| ~27 | C(C H₃)₃ |

Interpretation:

-

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal (~177 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

The aromatic carbons of the pyridine ring will appear in the range of 110-151 ppm. The carbons directly attached to the nitrogen (C2 and C6) and the chlorine (C6) will be the most downfield.

-

The quaternary carbon of the tert-butyl group is predicted to resonate around 40 ppm, while the methyl carbons will appear further upfield at approximately 27 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~2970 | Strong | C-H Stretch (sp³, tert-butyl) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580, 1470 | Medium | C=C/C=N Stretch (Pyridine ring) |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1100 | Medium | C-Cl Stretch |

Interpretation:

-

A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

-

Strong absorptions around 2970 cm⁻¹ are expected for the C-H stretching of the tert-butyl group.

-

A very strong absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band).

-

The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1470-1580 cm⁻¹ region.

-

The N-H bending vibration (Amide II band) is predicted to be around 1520 cm⁻¹ .

-

The C-Cl stretching vibration should be observable in the fingerprint region, around 1100 cm⁻¹ .

Experimental Protocol for IR Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₃ClN₂O. The expected monoisotopic mass is approximately 212.07 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺.

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group: A significant fragment ion would be expected from the cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in an ion at m/z [M - 57]⁺.

-

McLafferty Rearrangement: While less common for pivalamides, a McLafferty-type rearrangement could lead to the loss of isobutylene (56 Da).

-

Cleavage of the amide bond: Fragmentation of the C-N amide bond can lead to ions corresponding to the pivaloyl cation (m/z 85) and the 6-chloropyridin-2-amine radical cation (m/z 128).

-

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. The inclusion of detailed experimental protocols aims to facilitate the acquisition of high-quality experimental data by researchers. By combining theoretical predictions with practical methodologies, this guide serves as a valuable resource for the synthesis, purification, and structural confirmation of this compound, thereby supporting its potential applications in scientific research and development.

References

- 1. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of N-(6-Chloropyridin-2-yl)pivalamide

An In-depth Technical Guide to Investigating the Potential Biological Activity of N-(6-Chloropyridin-2-yl)pivalamide

Authored by: Gemini, Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This compound is a distinct chemical entity featuring a chloropyridine scaffold N-acylated with a pivaloyl group. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural components are prevalent in a multitude of pharmacologically active agents. The pyridine ring is the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its versatile chemical properties.[1] Halogenation, specifically chlorination, can profoundly influence a molecule's pharmacokinetic profile and binding affinity. The sterically hindered tert-butyl group of the pivalamide moiety can confer metabolic stability and specific steric interactions within protein binding pockets.[2] This guide presents a comprehensive, structured, and technically robust framework for the systematic elucidation of the biological activity of this compound. Designed for researchers in drug discovery and medicinal chemistry, this document outlines a multi-tiered strategy, from initial in-silico predictions and broad-based screening to focused mechanism-of-action studies, ensuring a logical and scientifically rigorous investigation.

Rationale and Foundational Analysis

The core rationale for investigating this compound stems from the established biological relevance of its constituent parts. Chloropyridine derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiproliferative, and insecticidal activities.[1][3][4] For instance, the neonicotinoid insecticide Acetamiprid features a (6-chloropyridin-3-yl)methyl moiety and functions as a nicotinic acetylcholine receptor (nAChR) agonist.[5][6] The pivalamide group, while often used as a protecting group, is also integral to molecules with demonstrated enzyme inhibitory activity, where its bulky nature can enhance selectivity and stability.[2]

This confluence of structural motifs suggests several plausible biological hypotheses that warrant experimental validation. This guide provides the strategic and methodological framework to test these hypotheses efficiently.

Physicochemical Profile and Drug-Likeness Assessment

An initial in-silico assessment is a cost-effective first step to predict the compound's fundamental properties and potential as a drug candidate. These predictions, primarily based on Lipinski's Rule of Five, help anticipate its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Formula | C₁₀H₁₃ClN₂O[7] | N/A |

| Molecular Weight | 212.68 g/mol [7] | Yes (< 500 Da) |

| LogP (Octanol/Water Partition Coeff.) | ~2.7 | Yes (< 5) |

| Hydrogen Bond Donors | 1 (Amide N-H) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O) | Yes (≤ 10) |

| Polar Surface Area (PSA) | ~41 Ų | Favorable for cell permeability |

Note: LogP and PSA values are estimations derived from standard computational algorithms.

In-Silico Target Prediction (Target Fishing)

Before committing to extensive wet-lab screening, computational "target fishing" can prioritize experimental efforts by identifying potential protein targets based on structural and chemical similarity to known ligands.

Caption: Workflow for computational prediction of biological targets.

Tiered Experimental Validation Strategy

A tiered approach optimizes resource allocation by moving from broad, high-throughput screens to more specific, hypothesis-driven assays.

Tier 1: Broad-Spectrum Bioactivity Screening

The objective of this initial phase is to cast a wide net to detect any significant biological activity.

2.1.1. Antiproliferative and Cytotoxicity Screening

Expertise & Rationale: Pyridine derivatives are frequently investigated for anticancer properties.[1] A cytotoxicity screen across a diverse panel of human cancer cell lines is a fundamental first step. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control line (e.g., HEK293) into 96-well plates at 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Aspirate the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

2.1.2. Antimicrobial Activity Assessment

Expertise & Rationale: Halogenated pyridines have a documented history of antimicrobial activity.[3][4] A standard broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

2.1.3. Broad-Panel Kinase Inhibition Screen

Expertise & Rationale: The pyridine scaffold is a "privileged" structure in kinase inhibitor design. An outsourced broad-panel screen (e.g., against >400 kinases) is a highly efficient method to identify potential kinase targets.

Methodology: This is typically performed by a specialized Contract Research Organization (CRO).

-

Provide a high-concentration stock of the compound (e.g., 10 mM in DMSO).

-

The CRO will screen the compound at a fixed concentration (commonly 1 µM or 10 µM) against their kinase panel using a radiometric or luminescence-based assay.

-

Results are reported as percent inhibition relative to a control. A "hit" is typically defined as >50% inhibition.

Tier 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Positive results from Tier 1 ("hits") must be rigorously validated and investigated further. The following workflow will use a hypothetical hit from a kinase screen as an illustrative example.

Caption: A logical workflow for validating a primary screening hit.

Example MoA Study: Investigating a Putative EGFR Kinase Hit

If this compound inhibits the Epidermal Growth Factor Receptor (EGFR), the following steps are critical:

-

IC₅₀ Determination: Perform a 10-point dose-response curve in a biochemical EGFR kinase assay to determine a precise IC₅₀ value.

-

Cellular Target Engagement: Confirm that the compound binds to EGFR inside intact cells. The Cellular Thermal Shift Assay (CETSA) is an authoritative method for this, as it measures the thermal stabilization of a protein upon ligand binding.

-

Downstream Signaling Analysis: Treat an EGFR-dependent cancer cell line (e.g., A431) with the compound. Lyse the cells and perform a Western blot to probe for the phosphorylation status of key downstream nodes like AKT (p-AKT Ser473) and ERK (p-ERK Thr202/Tyr204). A true EGFR inhibitor should reduce this phosphorylation.

Caption: Inhibition of the EGFR signaling cascade by a putative inhibitor.

Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to ensure a compound has the potential to become a viable drug.

Table 2: Recommended In Vitro ADME and Toxicity Assays

| Assay | Core Question Answered | Rationale for Inclusion |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Can it passively cross membranes? | A rapid, cell-free assessment of passive diffusion, a key component of absorption. |

| Microsomal Stability | How quickly is it metabolized by the liver? | Uses liver microsomes to predict metabolic clearance, a primary determinant of drug half-life. |

| Plasma Protein Binding | How much of the drug is free to act? | Determines the fraction of compound bound to plasma proteins; only the unbound fraction is active. |

| CYP450 Inhibition | Does it interfere with other drugs' metabolism? | Screens against major Cytochrome P450 enzymes to flag potential for drug-drug interactions. |

| hERG Inhibition | Does it have potential for cardiac toxicity? | An early, critical safety screen to assess the risk of drug-induced cardiac arrhythmia. |

Conclusion and Strategic Outlook

This technical guide provides a validated, multi-pronged strategy for the comprehensive evaluation of this compound. By integrating in-silico modeling with a tiered experimental approach, researchers can efficiently identify and validate potential biological activities. This framework is designed to be self-validating; for example, a confirmed kinase inhibitor from Tier 2 studies should demonstrate a corresponding anti-proliferative effect in a kinase-dependent cell line. The early integration of ADME/Tox profiling ensures that only candidates with promising drug-like properties advance, ultimately saving significant time and resources in the drug discovery pipeline. Successful execution of these studies will provide a robust data package to justify further lead optimization and preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to N-(6-Chloropyridin-2-yl)pivalamide: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Chloropyridin-2-yl)pivalamide is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules. While not a widely known compound in its own right, its significance lies in its role as a building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and its application as a key intermediate in the patent literature. A detailed, step-by-step protocol for its synthesis is provided, along with a discussion of the synthesis of its precursors.

Introduction and Historical Context

This compound, with the CAS Registry Number 86847-84-9, is a white to light yellow crystalline solid. Its molecular structure features a pivalamide group attached to a 6-chloropyridin-2-amine core. The discovery and history of this compound are not marked by a singular breakthrough publication but are rather embedded in its utility as a synthetic intermediate. Its emergence in the scientific and patent literature is linked to the broader effort in medicinal chemistry to synthesize novel compounds with potential therapeutic applications.

The true significance of this compound can be understood through its incorporation into more complex molecular scaffolds. Notably, it has been cited as an intermediate in patents for the synthesis of compounds with potential applications in medicine, such as in the development of chemical compounds for therapeutic use[1]. This underscores its role as a critical component in the drug discovery and development pipeline.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 86847-84-9[2] |

| Molecular Formula | C₁₀H₁₃ClN₂O[2] |

| Molecular Weight | 212.68 g/mol [2] |

| Appearance | White to light yellow solid |

| Purity | Typically ≥95%[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 2-Amino-6-chloropyridine with pivaloyl chloride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acyl chloride.

Overall Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-6-chloropyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware and equipment for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-6-chloropyridine (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis of Precursors

A thorough understanding of the synthesis of the starting materials is crucial for a comprehensive guide.

Synthesis of 2-Amino-6-chloropyridine

2-Amino-6-chloropyridine is a key precursor. There are two primary methods for its synthesis:

Method 1: Reduction of 2-Chloro-6-nitropyridine

This is a conventional method that involves the reduction of the nitro group to an amino group.

Caption: Synthesis of 2-Amino-6-chloropyridine via reduction.

Method 2: Amination of 2,6-Dichloropyridine

This method involves a nucleophilic aromatic substitution reaction.

Caption: Synthesis of 2-Amino-6-chloropyridine via amination.

Pivaloyl Chloride

Pivaloyl chloride, also known as trimethylacetyl chloride, is a commercially available acylating agent. It is a colorless to yellowish liquid with a pungent odor. Its high reactivity stems from the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

Application in Drug Discovery: An Intermediate in the Synthesis of Novel Therapeutics

The primary value of this compound lies in its role as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value. The pivaloyl group can serve as a protecting group for the amino functionality on the pyridine ring, allowing for selective reactions at other positions of the molecule.

A notable example of its application is found in patent US11325906B2, which describes the synthesis of novel chemical compounds. In the synthetic schemes outlined in this patent, this compound or its derivatives are utilized as building blocks to construct larger, more complex molecules that are investigated for their potential as antineoplastic agents[1].

The general workflow for its use as an intermediate can be visualized as follows:

Caption: General workflow for the use of this compound as a synthetic intermediate.

The chloro-substituent on the pyridine ring provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Conclusion

This compound is a key synthetic intermediate whose importance is defined by its role in the construction of more elaborate molecules, particularly in the field of drug discovery. While its own discovery may not be a landmark event, its application in the synthesis of potential therapeutic agents highlights its value to the scientific community. This guide has provided a comprehensive overview of its synthesis, properties, and a key application, offering a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

An In-Depth Technical Guide to N-(6-Chloropyridin-2-yl)pivalamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Chloropyridin-2-yl)pivalamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization, based on established chemical principles and data from analogous compounds. While specific biological activity data for this compound is limited in publicly accessible literature, this document explores its potential therapeutic applications by examining the well-documented activities of structurally related 2-aminopyridine derivatives. This guide also delves into crucial drug development considerations, including predicted ADME/Tox profiles and the metabolic fate of related aromatic amines. Detailed experimental protocols for the synthesis and characterization of this compound are provided to facilitate further research and evaluation of this compound as a potential building block for novel therapeutic agents.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to act as a versatile building block has led to the development of drugs with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents with antibacterial and anti-inflammatory properties.[2][3][4] The introduction of a chlorine atom at the 6-position and acylation of the 2-amino group, as seen in this compound, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. The pivalamide group, with its sterically demanding tert-butyl moiety, is a valuable functional group in medicinal chemistry, known to influence molecular packing and serve as a protective group in organic synthesis.[5]

This guide aims to provide a detailed technical overview of this compound, offering a foundation for its further exploration in drug discovery and development.

Synthesis and Mechanism

The synthesis of this compound is a straightforward N-acylation reaction of the commercially available precursor, 2-amino-6-chloropyridine, with pivaloyl chloride.

Reaction Scheme

Caption: Synthetic route to this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-6-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by a base (e.g., pyridine or triethylamine) to form a hydrochloride salt. The presence of a base is crucial to neutralize the HCl generated, driving the reaction to completion.

Physicochemical and Spectral Properties

While experimental data for this compound is not extensively reported, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 86847-84-9 | [6] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [6] |

| Molecular Weight | 212.68 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature. | General property of similar amides. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of N-acylpyridine derivatives. |

| Melting Point | Not reported. | - |

Predicted Spectral Data

Based on the analysis of similar N-acyl-2-aminopyridine derivatives, the following spectral characteristics are anticipated.[2][7]

-

¹H NMR:

-

A singlet integrating to 9 protons in the upfield region (around 1.3 ppm) corresponding to the tert-butyl group of the pivalamide moiety.

-

Aromatic protons of the pyridine ring will appear as multiplets or doublets of doublets in the range of 7.0-8.5 ppm. The specific coupling patterns will depend on the electronic environment created by the chloro and pivalamido substituents.

-

A broad singlet for the amide N-H proton, typically in the downfield region (around 8-10 ppm), the exact shift being solvent-dependent.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group around 39-40 ppm.

-

Signals for the methyl carbons of the tert-butyl group around 27-28 ppm.

-

A carbonyl carbon signal from the amide group in the downfield region, typically around 175-180 ppm.

-

Aromatic carbon signals for the pyridine ring between 110-160 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretching vibration for the secondary amide around 3300-3400 cm⁻¹.

-

A strong C=O stretching vibration for the amide carbonyl group around 1670-1690 cm⁻¹.

-

C-N stretching vibrations in the region of 1200-1300 cm⁻¹.

-

C-Cl stretching vibrations, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 212, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Common fragmentation patterns would include the loss of the tert-butyl group and cleavage of the amide bond.

-

Experimental Protocols

The following protocols are generalized procedures based on established methods for N-acylation of aminopyridines.[8][9][10]

Synthesis of this compound

Materials:

-

2-Amino-6-chloropyridine

-

Pivaloyl chloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Workflow

Caption: A typical workflow for the structural characterization of the synthesized compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for this compound, the 2-aminopyridine scaffold is a key component in many pharmacologically active molecules. This suggests that the title compound could serve as a valuable intermediate or possess intrinsic biological activity.

-

Kinase Inhibition: 2-Aminopyridine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, derivatives of 2-aminopyridine have been developed as inhibitors of PI3Kδ and USP7.[2][3] The chlorine atom at the 6-position can engage in halogen bonding or occupy hydrophobic pockets in the active site of kinases, while the pivalamide group can provide steric bulk to enhance selectivity or binding affinity.

-

Antibacterial and Antifungal Activity: The pyridine ring is present in many natural and synthetic compounds with antimicrobial properties.[1] The lipophilicity introduced by the pivalamide and chloro substituents may enhance the ability of the molecule to penetrate microbial cell membranes.

-

Anti-inflammatory Activity: Certain aminopyridine derivatives have demonstrated anti-inflammatory effects.[11] The potential of this compound in this area warrants investigation.

Drug Development Considerations

For any compound to be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties must be evaluated.

In Silico ADME/Tox Prediction

Computational tools can provide initial insights into the drug-likeness of this compound.[12][13]

| ADME/Tox Parameter | Predicted Outcome | Rationale |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of the chloro and tert-butyl groups increases lipophilicity. |

| Aqueous Solubility | Low | Increased lipophilicity generally leads to lower aqueous solubility. |

| Intestinal Absorption | Likely to be well-absorbed | Moderate lipophilicity is often correlated with good passive diffusion across the gut wall. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The moderate molecular weight and lipophilicity may allow for BBB penetration. |

| Metabolic Stability | Potentially stable | The pivalamide group can sterically hinder metabolic enzymes, potentially increasing the compound's half-life. |

| Toxicity | Potential for hepatotoxicity | Aromatic amines can undergo metabolic activation to reactive intermediates that may cause liver toxicity.[14] |

Metabolism of Aromatic Amines

Aromatic amines are known to undergo metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form reactive arylnitrenium ions.[14][15] These reactive species can form adducts with DNA and other macromolecules, leading to toxicity and carcinogenicity. The metabolic fate of this compound would need to be thoroughly investigated in preclinical studies to assess its safety profile.

Conclusion

This compound is a readily synthesizable compound that holds promise as a versatile building block in drug discovery. Its structural features, namely the 2-amino-6-chloropyridine core and the N-pivaloyl group, suggest potential for a range of biological activities, particularly in the areas of kinase inhibition and antimicrobial effects. While direct biological data is currently lacking, this technical guide provides a solid foundation for future research by detailing its synthesis, predicted properties, and potential therapeutic avenues. Further investigation into its biological activity and a thorough evaluation of its ADME/Tox profile are warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. b.aun.edu.eg [b.aun.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 6. The Toxicology Investigators Consortium 2020 Annual Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 9. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of some new aminopyridines on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. nebiolab.com [nebiolab.com]

- 14. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 15. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

Unlocking Potential: A Technical Guide to the Emerging Research Applications of N-(6-Chloropyridin-2-yl)pivalamide

Introduction: Characterizing a Molecule of Latent Potential

N-(6-Chloropyridin-2-yl)pivalamide (CAS No. 86847-84-9) is a small molecule whose presence in the scientific literature is predominantly within patent filings, suggesting a significant, yet largely unpublished, role in industrial research and development.[1][2][3][4] This guide aims to synthesize the available information and, by examining its structural components, extrapolate potential and emerging research applications for this compound. By understanding the established bioactivities of its core moieties—the 2-amino-6-chloropyridine ring and the pivalamide group—we can illuminate a path forward for its investigation in academic and pharmaceutical research settings.

The 2-amino-6-chloropyridine scaffold is a well-established pharmacophore, serving as a foundational element in the synthesis of various biologically active agents.[5][6] Research has demonstrated that derivatives of this structure exhibit a range of activities, including antimicrobial and anti-inflammatory properties.[7][8] The pivalamide component, with its sterically hindering tert-butyl group, is a valuable tool in medicinal chemistry for modulating molecular interactions and improving pharmacokinetic profiles.[9][10] The strategic combination of these two groups in this compound suggests a molecule designed with specific biological targets in mind.

This guide will provide an in-depth analysis of the inferred applications of this compound, grounded in the established activities of its constituent parts. We will explore its potential as a novel therapeutic agent and a versatile chemical intermediate, offering detailed, actionable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research.

| Property | Value | Source |

| CAS Number | 86847-84-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2] |

| Monoisotopic Mass | 212.07164 Da | [1][2] |

The synthesis of this compound can be conceptually approached through the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. This standard synthetic route is efficient and allows for the generation of the target compound in high purity.

Caption: Conceptual synthetic pathway for this compound.

Inferred and Potential Research Applications

While direct studies on the biological activity of this compound are not abundant in peer-reviewed literature, a comprehensive analysis of its structural components allows for the inference of several promising research avenues.

Antimicrobial Drug Discovery

The 2-aminopyridine core is a recurring motif in compounds with demonstrated antibacterial and antifungal properties.[7][8][11] The presence of the chlorine atom at the 6-position of the pyridine ring can enhance the antimicrobial potency of the molecule.[7] It is plausible that this compound could serve as a lead compound or a key intermediate in the development of novel antibiotics.

Hypothetical Mechanism of Action: The chloropyridine moiety could potentially interfere with essential bacterial enzymes or disrupt cell wall synthesis. The pivalamide group, with its bulky nature, might facilitate membrane transport or modulate binding to a specific target protein.

Anti-inflammatory Agent Development

Derivatives of 2-aminopyridine have also been investigated for their anti-inflammatory effects.[8] Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory drugs remains a critical area of research. This compound could be explored as a modulator of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the activity of enzymes like cyclooxygenases (COX).

Intermediate in the Synthesis of Bioactive Molecules

The prevalence of this compound in patent literature strongly suggests its utility as a versatile chemical intermediate.[1][2] The amide bond can be hydrolyzed to regenerate the 2-amino-6-chloropyridine, which can then be further functionalized. Alternatively, the pivalamide group can act as a protecting group for the amino functionality during multi-step syntheses.

Experimental Protocols: A Roadmap for Investigation

To facilitate the exploration of this compound's potential, the following detailed experimental protocols are provided as a starting point for researchers.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

This protocol outlines a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC) of this compound against common bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for in vitro antibacterial susceptibility testing.

Future Directions and Conclusion

This compound represents a molecule with significant untapped research potential. While its current documented use is primarily as a chemical intermediate, its structural features strongly suggest promising avenues for exploration in drug discovery, particularly in the fields of antimicrobial and anti-inflammatory research. The bulky pivalamide group may confer advantageous pharmacokinetic properties, while the 2-amino-6-chloropyridine core provides a well-established scaffold for biological activity.

Future research should focus on a systematic evaluation of its biological activities through comprehensive screening programs. Mechanistic studies to elucidate its mode of action will be crucial for its development as a potential therapeutic agent. Furthermore, its utility as a synthetic building block should be further explored to generate novel compound libraries for high-throughput screening.

This technical guide provides a foundational framework for initiating research on this compound. By leveraging the insights presented here, researchers can begin to unlock the full potential of this intriguing molecule and contribute to the advancement of medicinal chemistry and drug discovery.

References

- 1. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - C10H13ClN2O - Explore [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. N-(6-CHLORO-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 86847-84-9 [chemicalbook.com]

- 5. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 10. Pivalamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(6-Chloropyridin-2-yl)pivalamide in Agrochemical Research

A Foundational Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(6-Chloropyridin-2-yl)pivalamide is a specific chemical entity for which detailed public-domain research on its agrochemical applications is not extensively available. Therefore, this guide is constructed as a foundational document, providing established scientific principles and generalized protocols that a researcher would employ to investigate a novel compound of this class. The proposed mechanism of action is putative and based on structural similarities to known agrochemicals. All protocols are presented as standardized starting points for research and development.

Introduction: Unveiling the Potential of a Novel Chloropyridinyl Amide

This compound is a molecule of interest in the vast landscape of agrochemical discovery. Its structure, featuring a chloropyridinyl ring system linked to a pivalamide moiety, suggests potential bioactivity. The chloropyridinyl group is a well-established pharmacophore in a prominent class of insecticides, the neonicotinoids, which are known for their potent activity against a wide range of sucking insects. The pivalamide group, with its bulky tert-butyl substituent, can influence the molecule's steric and electronic properties, potentially affecting its binding to target sites, metabolic stability, and spectrum of activity.

This document serves as a comprehensive guide for researchers initiating studies on this compound, outlining its synthesis, a putative mechanism of action, and a suite of detailed protocols for its evaluation as a potential agrochemical.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These properties are crucial for designing formulations and understanding the compound's behavior in biological and environmental systems.

| Property | Value | Source |

| CAS Number | 86847-84-9 | Commercial Supplier Data |

| Molecular Formula | C₁₀H₁₃ClN₂O | Commercial Supplier Data |

| Molecular Weight | 212.68 g/mol | Commercial Supplier Data |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and acetone. Low aqueous solubility is expected. | General knowledge of similar compounds |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction between 2-amino-6-chloropyridine and pivaloyl chloride. This is a common and efficient method for forming amide bonds.

Protocol: Synthesis of this compound

Materials:

-

2-amino-6-chloropyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.

-

Addition of Pivaloyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Putative Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist?

Based on the presence of the chloropyridinyl moiety, a key structural feature of neonicotinoid insecticides, it is hypothesized that this compound may act as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the insect central nervous system.

Upon binding to the nAChR, an agonist induces a conformational change in the receptor, opening an ion channel and leading to an influx of cations (primarily Na⁺ and Ca²⁺). This results in the depolarization of the postsynaptic membrane, leading to the excitation of the neuron. Persistent activation of nAChRs by an agonist like a neonicotinoid leads to hyperexcitation, paralysis, and ultimately the death of the insect.[1] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.

dot digraph "Putative Mechanism of Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Putative mechanism of this compound as a nAChR agonist.

Application Protocols for Agrochemical Screening

A tiered screening approach is typically employed to evaluate the potential of a novel compound as an insecticide. This involves a series of in vitro and in vivo assays to determine its biological activity, spectrum of control, and mode of action.

Workflow for Insecticidal Screening

dot digraph "Screening Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: A generalized workflow for screening novel insecticidal compounds.

Tier 1: In Vitro Assays

1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the test compound for the nAChR, providing direct evidence for target engagement. A competitive radioligand binding assay is a standard method.

Protocol: nAChR Radioligand Binding Assay

Materials:

-

Membrane preparations from insect tissues rich in nAChRs (e.g., housefly heads, aphid bodies) or from cell lines expressing specific nAChR subtypes.

-

Radioligand: A high-affinity nAChR ligand such as [³H]imidacloprid or [³H]epibatidine.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled imidacloprid).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Insect Cell-Based Cytotoxicity Assay

This assay provides a measure of the compound's general toxicity to insect cells and can be used for high-throughput screening.[3][4][5]

Protocol: MTT Cytotoxicity Assay

Materials:

-

Insect cell line (e.g., Sf9 from Spodoptera frugiperda or High Five™ cells from Trichoplusia ni).

-

Appropriate cell culture medium and supplements.

-

Test Compound: this compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the insect cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known insecticide).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Tier 2: In Vivo Bioassays

1. Topical Application Assay

This assay determines the contact toxicity of the compound to target insects.[1][6][7]

Protocol: Topical Application on Houseflies (Musca domestica)

Materials:

-